Antioxidant Activity: DPPH Radical Scavenging Comparison of Unsubstituted vs. 4-Substituted Quinazolinyl-Chalcones
In a series of 2-methyl-3-(4-((E)-3-(4-substitutedphenyl)acryloyl)phenyl)quinazolin-4(3H)-one derivatives evaluated for antioxidant activity via DPPH radical scavenging, the unsubstituted parent compound (CAS 147086-48-4) serves as the structural baseline. Compound 2d (4-OCH₃ substituted) demonstrated the highest scavenging activity, surpassing ascorbic acid (positive control). While the unsubstituted parent compound itself showed measurable antioxidant activity, its potency was lower than that of the 4-methoxy analog [1]. This differential performance directly links the presence and nature of the para-substituent on the chalcone phenyl ring to enhanced antioxidant capacity, establishing the unsubstituted compound as the essential control for quantifying substituent contributions in SAR campaigns.
| Evidence Dimension | In vitro DPPH free radical scavenging activity (relative potency ranking within congeneric series) |
|---|---|
| Target Compound Data | Unsubstituted parent compound (CAS 147086-48-4): lower scavenging activity than 4-OCH₃ analog; served as baseline scaffold in the series evaluation [1]. |
| Comparator Or Baseline | Compound 2d (4-methoxyphenyl substituted analog): highest DPPH scavenging activity in the series, exceeding ascorbic acid positive control [1]. |
| Quantified Difference | The 4-OCH₃ substituent (compound 2d) conferred superior radical scavenging capacity relative to the unsubstituted parent scaffold [1]. |
| Conditions | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay; in vitro; ascorbic acid used as positive control; series of 2-methyl-3-(4-((E)-3-(4-substitutedphenyl)acryloyl)phenyl)quinazolin-4(3H)-ones tested [1]. |
Why This Matters
For procurement decisions, this compound provides the unsubstituted reference point essential for structure-activity relationship studies, enabling researchers to quantify the incremental antioxidant gain achieved through specific para-substitutions.
- [1] Khalifa N.M., Al-Omar M.A., Nossier E.S. Biological Evaluation of Newly Synthesized Quinazolinyl-Chalcone Derivatives. Journal of Computational and Theoretical Nanoscience, 2017, 14(8), 3821-3826. View Source
